molecular formula C26H25F2NO5 B14965998 (2,6-difluorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(2,6-difluorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B14965998
M. Wt: 469.5 g/mol
InChI Key: YESCEVIQBIBTFJ-UHFFFAOYSA-N
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Description

2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, phenoxy, and difluorobenzoyl groups

Properties

Molecular Formula

C26H25F2NO5

Molecular Weight

469.5 g/mol

IUPAC Name

(2,6-difluorophenyl)-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C26H25F2NO5/c1-31-21-9-4-5-10-22(21)34-15-20-17-14-24(33-3)23(32-2)13-16(17)11-12-29(20)26(30)25-18(27)7-6-8-19(25)28/h4-10,13-14,20H,11-12,15H2,1-3H3

InChI Key

YESCEVIQBIBTFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC=C4F)F)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methoxy and phenoxy reagents in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: A precursor in the synthesis of the target compound.

    2,6-Difluorobenzoyl chloride: An intermediate used in the preparation of the target compound.

    Methyl 2,6-difluorobenzoate: Another related compound with similar reactivity.

Uniqueness

The uniqueness of 2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline lies in its complex structure, which imparts diverse chemical reactivity and potential for various applications. Its combination of functional groups makes it a versatile compound in both research and industrial settings.

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